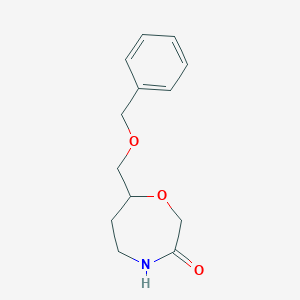

7-((Benzyloxy)methyl)-1,4-oxazepan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(phenylmethoxymethyl)-1,4-oxazepan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13-10-17-12(6-7-14-13)9-16-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEMDQIQBVSRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)COC1COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of the 1,4 Oxazepan 3 One Scaffold in Chemical Research

Significance of Seven-Membered Heterocycles in Medicinal Chemistry and Organic Synthesis

Seven-membered heterocyclic rings are integral structural motifs in a vast array of biologically active compounds. Their non-planar, flexible conformations allow them to interact with biological targets in three-dimensional space, often leading to improved bioavailability, target specificity, and metabolic stability. This structural diversity makes them invaluable in the design of novel drugs.

In medicinal chemistry, these scaffolds are found at the core of numerous pharmaceuticals. For instance, benzodiazepines, a well-known class of seven-membered heterocycles containing two nitrogen atoms, are widely used as anxiolytics, anticonvulsants, and muscle relaxants. nih.gov Similarly, azepine derivatives are utilized as antidepressants and antipsychotics. The applications of these heterocycles are extensive, covering treatments for CNS diseases, as well as antibacterial, anticancer, and antiviral agents. Beyond pharmaceuticals, they are also employed in agrochemicals and materials science. nih.gov

Structural Characteristics and Nomenclature of the 1,4-Oxazepan-3-one (B1610757) Ring System

The 1,4-oxazepan-3-one ring is a specific type of seven-membered heterocycle. Its nomenclature precisely describes its structure:

Oxazepane : This indicates a seven-membered ("-epane") ring containing one oxygen atom ("oxa-") and one nitrogen atom ("-aza-"). The "-ane" suffix signifies that the ring is saturated (i.e., contains no double bonds).

1,4- : These numbers specify the positions of the heteroatoms relative to each other. In this case, the oxygen atom is at position 1 and the nitrogen atom is at position 4.

-3-one : This suffix indicates the presence of a carbonyl group (C=O) at the third position of the ring.

Thus, the 1,4-oxazepan-3-one scaffold is a seven-membered ring composed of an oxygen atom at position 1, two saturated carbon atoms at positions 2 and 7, a carbonyl group at position 3, a nitrogen atom at position 4, and two more saturated carbon atoms at positions 5 and 6.

Below is a data table summarizing the key structural features of the parent scaffold.

| Feature | Description |

| Ring Size | 7 Members |

| Heteroatoms | Oxygen (Position 1), Nitrogen (Position 4) |

| Functional Group | Carbonyl (Ketone) at Position 3 |

| Saturation | Fully saturated ring system |

| Molecular Formula | C₅H₉NO₂ |

Positioning of 7-((Benzyloxy)methyl)-1,4-oxazepan-3-one within Oxazepanone Research

The specific compound, this compound, is a derivative of the parent scaffold where a benzyloxymethyl group (a benzyl (B1604629) group attached to a methyl group via an ether linkage) is substituted at the 7th position of the ring. The benzyloxy group is often used in medicinal chemistry as a pharmacophore or as a protecting group during synthesis. nih.gov

Advanced Synthetic Methodologies for 7 Benzyloxy Methyl 1,4 Oxazepan 3 One and Derivatives

Strategic Approaches to 1,4-Oxazepan-3-one (B1610757) Ring Formation

The formation of the 1,4-oxazepan-3-one ring system is a synthetic challenge owing to unfavorable thermodynamic and kinetic factors associated with the formation of medium-sized rings. nih.gov Researchers have devised several strategic approaches to overcome these hurdles, primarily focusing on cyclization reactions and multicomponent strategies.

Cyclization Reactions and Ring-Closing Processes

Intramolecular cyclization is a cornerstone for the synthesis of 1,4-oxazepan-3-ones. These reactions typically involve the formation of an amide or ether bond in the final ring-closing step. A common strategy is the tandem conjugate addition and acylation of α,β-unsaturated esters with amino alcohols. nih.gov For instance, the reaction of an appropriate amino alcohol with an acrylate derivative can lead to the desired oxazepanone core. While effective, this method can be slow, sometimes requiring several days for completion. nih.gov

Recent advancements have focused on accelerating these cyclization reactions. The use of more reactive esters, such as trifluoroethyl esters, under milder conditions has been shown to significantly reduce reaction times to less than three hours. nih.gov Another approach involves the intramolecular haloetherification, which has been successfully applied to the synthesis of chiral polysubstituted oxazepanes through a regio- and stereoselective 7-endo cyclization. nih.gov

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various heterocyclic compounds, including those with an oxazepane core. This method offers a versatile route to these seven-membered rings from acyclic diene precursors.

| Cyclization Strategy | Key Features | Typical Reaction Time |

| Tandem Conjugate Addition/Acylation | One-pot reaction of amino alcohols and α,β-unsaturated esters. nih.gov | 3-7 days (traditional), <3 hours (optimized) nih.gov |

| Intramolecular Haloetherification | Regio- and stereoselective 7-endo cyclization. nih.gov | Varies |

| Ring-Closing Metathesis (RCM) | Utilizes acyclic diene precursors and a ruthenium catalyst. | Varies |

Multicomponent Reaction Strategies for Oxazepanone Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular scaffolds by combining three or more reactants in a single synthetic operation. researchgate.netfrontiersin.org The Ugi four-component reaction (U-4CR), in particular, has been adapted for the synthesis of benzodiazepine and oxazepine derivatives. frontiersin.orgnih.govnih.gov This strategy allows for the rapid generation of diverse libraries of compounds from simple starting materials. researchgate.net

For example, a one-pot, three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide has been developed to synthesize oxazepine-quinazolinone bis-heterocyclic scaffolds in excellent yields without the need for a catalyst. frontiersin.org This approach highlights the power of MCRs in constructing complex fused heterocyclic systems that incorporate the oxazepanone motif. Passerini three-component reactions have also been employed to rapidly synthesize unprecedented benzoxepanes from readily available starting materials in a single step. researchgate.net

| MCR Strategy | Components | Resulting Scaffold |

| Ugi Four-Component Reaction (U-4CR) | Carboxylic acid, amine, carbonyl compound, isocyanide. frontiersin.org | Diverse peptide-like heterocyclic products, including oxazepines. frontiersin.org |

| Passerini Three-Component Reaction | Oxo component, carboxylic acid, isocyanide. researchgate.net | Benzodioxepinones and other oxacycles. researchgate.net |

| A³-Coupling/Annulation Domino Reaction | Amino alcohol, formaldehyde, 3-oxetanone, alkyne. mdpi.com | 3-Oxetanone-derived spirooxazolidines. mdpi.com |

Stereoselective Synthesis of Chiral 1,4-Oxazepan-3-one Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of 1,4-oxazepan-3-one enantiomers is of significant importance.

Development of Asymmetric Synthetic Routes

Asymmetric synthesis of chiral 1,4-oxazepan-3-ones can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. An expedient and efficient synthesis of chiral polysubstituted oxazepanes has been developed relying on a regio- and stereoselective 7-endo cyclization through haloetherification. nih.gov The stereoselectivity in this method is primarily controlled by the conformation of the substrate. nih.gov

Another approach involves the enantioselective desymmetrization of prochiral starting materials. For instance, the desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid has been shown to be a highly effective metal-free process for accessing chiral seven-membered 1,4-benzoxazepines with high enantiocontrol. nih.gov

Applications of Chiral Catalysis and Auxiliaries

Chiral catalysts and auxiliaries play a pivotal role in controlling the stereochemical outcome of synthetic transformations. In the context of 1,4-oxazepan-3-one synthesis, chiral Brønsted acids, such as SPINOL-derived chiral phosphoric acid, have been successfully employed as catalysts for the enantioselective desymmetrization of oxetanes. nih.gov

Chiral auxiliaries, which are temporarily incorporated into the substrate to direct a stereoselective reaction, have also been utilized. These auxiliaries can be subsequently removed to afford the desired enantiomerically enriched product. While effective, this approach often requires additional protection and deprotection steps. nih.gov The development of catalytic asymmetric methods is therefore highly desirable as it minimizes the need for stoichiometric amounts of chiral reagents.

| Asymmetric Strategy | Key Principle | Example | Enantioselectivity |

| Substrate-Controlled Diastereoselective Cyclization | Use of a chiral substrate to direct the stereochemical outcome of the cyclization. | Regio- and stereoselective 7-endo haloetherification. nih.gov | Moderate to excellent |

| Chiral Catalyst-Controlled Enantioselective Desymmetrization | A chiral catalyst differentiates between two enantiotopic groups of a prochiral substrate. | SPINOL-derived chiral phosphoric acid catalyzed desymmetrization of 3-substituted oxetanes. nih.gov | Up to 94% ee nih.gov |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to control stereochemistry. | Use of chiral oxazolopiperidone lactams. researchgate.net | High |

Introduction and Functionalization of the Benzyloxymethyl Substituent at C-7

The synthesis of substituted oxetanes, which can be precursors to the oxazepanone ring, often involves the reaction of oxetan-3-ol with benzyl (B1604629) bromide in the presence of a base like sodium hydride. nih.gov This directly installs the benzyloxy group, which is then carried through the subsequent ring-forming reactions.

The benzyl group serves as a protecting group for the primary alcohol at the C-7 position. This protecting group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to liberate the free hydroxyl group. nih.gov This hydroxyl group can then be further functionalized, allowing for the synthesis of a diverse range of derivatives. For instance, it can be tosylated or converted to other functional groups, providing a handle for further molecular elaboration. nih.gov

Challenges and Innovations in Oxazepanone Synthesis Scale-Up and Efficiency

The translation of a laboratory-scale synthesis to an industrial process often uncovers significant obstacles that were not apparent during initial small-scale preparations. For 7-((benzyloxy)methyl)-1,4-oxazepan-3-one and related structures, these challenges primarily revolve around the formation of the seven-membered ring, introduction of chirality, and the use of hazardous or inefficient reagents.

A key transformation in the synthesis of the 1,4-oxazepan-3-one core is the Baeyer-Villiger oxidation of a corresponding substituted piperidinone. While effective on a small scale, traditional methods often employ peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), which pose significant safety risks and generate substantial waste, making them ill-suited for large-scale industrial applications. mdpi.comyoutube.com The regioselectivity of this oxidation can also be a challenge, potentially leading to the formation of undesired lactone isomers and complicating purification processes.

Innovations in this area have focused on developing greener and more catalytic alternatives. One promising approach involves the use of hydrogen peroxide in conjunction with Lewis or Brønsted acid catalysts. mdpi.com This system offers a more environmentally benign oxidant profile. Furthermore, a greener oxidation procedure utilizing OXONE® in a phosphate buffer has been reported for the synthesis of a related 1,4-oxazepan-7-one, achieving a respectable 80% yield. researchgate.net Such methods not only improve the safety profile but also enhance the atom economy of the process.

Another significant hurdle lies in the stereoselective synthesis of chiral oxazepanones, which is often a requirement for biologically active molecules. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved using polymer-supported homoserine, which allows for the introduction of chirality early in the synthetic sequence. rsc.org However, the cleavage from the solid support can sometimes lead to mixtures of diastereomers, necessitating challenging separation steps. rsc.org The development of catalytic asymmetric methods for the key ring-forming reactions remains an active area of research to improve efficiency and reduce the reliance on chiral auxiliaries or resolutions.

Purification of the final product and intermediates on a large scale can also present a significant bottleneck. The use of chromatography is often not feasible for multi-kilogram production runs. Therefore, the development of synthetic routes that yield crystalline products amenable to recrystallization is highly desirable. This necessitates careful control of reaction conditions to minimize the formation of closely related impurities.

To illustrate the impact of these innovations, the following table summarizes a comparison between traditional and improved methodologies for key steps in oxazepanone synthesis:

| Synthetic Step | Traditional Method | Challenges | Innovative Approach | Advantages |

| Baeyer-Villiger Oxidation | mCPBA | Safety hazards, waste generation, potential for low regioselectivity. | OXONE® in phosphate buffer or H₂O₂ with Lewis/Brønsted acid catalysts. mdpi.comresearchgate.net | Improved safety, reduced waste, potentially higher regioselectivity. |

| Introduction of Chirality | Resolution of racemates, chiral auxiliaries. | Lower overall yield, additional synthetic steps. | Asymmetric catalysis, synthesis from chiral pool starting materials (e.g., polymer-supported amino acids). rsc.org | Higher efficiency, direct formation of the desired enantiomer. |

| Ring Formation | Stepwise intramolecular cyclization. | Low yields on scale-up, side reactions. | Tandem C-N coupling/C-H carbonylation (for related systems). | Increased convergency, improved atom economy. |

| Purification | Column chromatography. | Not scalable, solvent intensive. | Crystallization-induced purification. | Scalable, cost-effective, reduced solvent waste. |

Computational and Theoretical Investigations of the 7 Benzyloxy Methyl 1,4 Oxazepan 3 One Structure

Quantum Chemical Characterization of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to elucidating the electronic and geometric features of 7-((Benzyloxy)methyl)-1,4-oxazepan-3-one. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's most stable three-dimensional arrangement and to probe its electronic landscape.

Electronic structure analysis provides insights into the molecule's reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights regions susceptible to electrophilic and nucleophilic attack. The amide carbonyl oxygen is expected to be a region of high electron density, making it a likely site for interactions with electrophiles. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's chemical behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| C-O (ether) Bond Length | ~1.43 Å |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.5 eV |

Conformational Landscape Analysis and Energetic Profiles

The flexibility of the seven-membered 1,4-oxazepan-3-one (B1610757) ring results in a complex conformational landscape. Computational methods are indispensable for identifying the various possible conformations, such as chair, boat, and twist-boat forms, and for determining their relative stabilities. Conformational searches, often performed using molecular mechanics or semi-empirical methods followed by higher-level quantum chemical calculations, can map out the potential energy surface of the molecule.

For this compound, the orientation of the benzyloxymethyl substituent adds another layer of conformational complexity. The energetic profiles of different conformers indicate which shapes are most likely to be populated at a given temperature. The energy barriers between these conformers determine the dynamics of their interconversion. Studies on similar diazepane systems have shown that twist-boat conformations can be unexpectedly low in energy due to interactions like intramolecular pi-stacking, a phenomenon that could also be relevant for this molecule given the presence of the benzyl (B1604629) group. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair-like 1 | 0.00 | C2-N1-C7-C6: 65, C4-O5-C6-C7: -70 |

| Chair-like 2 | 1.2 | C2-N1-C7-C6: -60, C4-O5-C6-C7: 75 |

| Twist-Boat | 2.5 | C2-N1-C7-C6: 40, C4-O5-C6-C7: -35 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of this compound. mdpi.com By simulating the motions of atoms and molecules over time, MD can reveal the dynamic nature of the compound's conformations and its interactions with the surrounding environment, such as a solvent. mdpi.com

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational tools can predict the reactivity of this compound and elucidate potential reaction mechanisms. Reactivity indices derived from conceptual DFT, such as Fukui functions, can identify the most nucleophilic and electrophilic sites within the molecule. For this compound, the amide carbonyl carbon is a probable site for nucleophilic attack, potentially leading to ring-opening reactions. The nitrogen atom, after deprotonation, could act as a nucleophile.

Furthermore, computational modeling can be used to map out the entire energy profile of a proposed reaction, including transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For example, the hydrolysis of the amide bond is a likely reaction pathway, and computational studies could clarify whether it proceeds via an acid-catalyzed or base-catalyzed mechanism and determine the associated energy barriers. In silico methods are also valuable in assessing the potential for metabolic transformations, which is critical in drug discovery and development. mdpi.com

Structure Activity Relationship Sar Studies and Analog Design Within the 1,4 Oxazepan 3 One Series

Rational Design of 1,4-Oxazepan-3-one (B1610757) Analogs for Specific Interactions

The rational design of analogs based on the 7-((benzyloxy)methyl)-1,4-oxazepan-3-one structure is guided by the objective of optimizing interactions with specific biological targets. Computational modeling and an understanding of target-ligand interactions often inform the design of new derivatives. The core 1,4-oxazepan-3-one ring provides a three-dimensional framework that can be systematically modified to enhance binding affinity, selectivity, and pharmacokinetic properties. Key areas of modification include the substituent at the C-7 position, the nature of the aromatic ring in the benzyloxy group, and the substitution on the ring nitrogen.

For instance, the benzyloxy group can be altered to explore interactions within a hydrophobic pocket of a target protein. The ether linkage offers a degree of conformational flexibility, which can be constrained or modified to orient the aromatic ring optimally. The lactam functionality within the oxazepane ring provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the molecule to a target.

Systematic Chemical Modification Strategies

Systematic modifications of the lead compound, this compound, are essential for developing a comprehensive SAR. These strategies involve the diversification of substituents at key positions to probe the electronic, steric, and hydrophobic requirements for activity.

The benzyloxymethyl group at the C-7 position is a primary site for modification. Alterations to the phenyl ring of this moiety can significantly impact biological activity by influencing electronic properties and steric fit within a receptor's binding site. Introducing electron-donating or electron-withdrawing groups can modulate the electronic nature of the aromatic ring, which may affect pi-stacking or other electronic interactions.

| Compound ID | R Group on Phenyl Ring | Observed Activity (Hypothetical) |

| 1a | H | Baseline |

| 1b | 4-Cl | Increased |

| 1c | 4-OCH₃ | Decreased |

| 1d | 4-NO₂ | Slightly Increased |

| 1e | 2-F | Increased |

This table presents hypothetical data for illustrative purposes, as specific experimental results for these analogs are not publicly available.

Replacing the entire benzyloxymethyl group with other functionalities is a crucial strategy to understand the spatial and electronic requirements at the C-7 position. This exploration can involve introducing groups of varying sizes, lipophilicity, and hydrogen bonding capabilities. Bioisosteric replacement is a common approach, where a functional group is replaced by another with similar physical or chemical properties.

| Compound ID | C-7 Substituent | Rationale for Modification |

| 2a | -(CH₂)₂-Ph | Increased lipophilicity and flexibility |

| 2b | -O-Ph | Reduced flexibility, altered bond angles |

| 2c | -NH-CH₂-Ph | Introduction of H-bond donor capabilities |

| 2d | Thiophen-2-ylmethyl | Bioisosteric replacement of the phenyl ring |

This table outlines strategic modifications at the C-7 position based on common medicinal chemistry principles.

Modification at the N-4 position of the 1,4-oxazepan-3-one ring can have a profound impact on the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. N-alkylation or N-acylation can also influence the conformation of the seven-membered ring and the orientation of the C-7 substituent, thereby affecting target binding. Introducing small alkyl groups, for example, can increase lipophilicity, which may enhance cell permeability.

| Compound ID | N-4 Substituent | Potential Impact on Properties |

| 3a | H | Potential for hydrogen bonding |

| 3b | -CH₃ | Increased lipophilicity, loss of H-bond donor |

| 3c | -C(O)CH₃ | Introduction of H-bond acceptor, altered electronics |

| 3d | -CH₂CH₂OH | Increased polarity and solubility |

This table illustrates the potential consequences of N-substitution on the physicochemical properties of the 1,4-oxazepan-3-one scaffold.

Elucidation of Structure-Mechanism Relationships through Analogue Studies

By systematically synthesizing and evaluating analogs of this compound, researchers can build a detailed understanding of the structure-mechanism relationship. This involves correlating specific structural modifications with changes in biological activity to infer how the molecule interacts with its target at a molecular level. For example, if analogs with hydrogen bond acceptors at a certain position consistently show higher activity, it suggests the presence of a hydrogen bond donor on the target protein in that region. These studies are fundamental for transforming a lead compound into a drug candidate with optimized efficacy and a favorable safety profile.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The definitive structural elucidation of 7-((Benzyloxy)methyl)-1,4-oxazepan-3-one relies on the combined application of several high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the carbon-hydrogen framework.

1H NMR spectroscopy provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers. For this compound, specific proton signals would be expected for the benzyloxy group's aromatic and methylene protons, the methyl group attached to the oxazepan ring, and the various methylene groups within the seven-membered ring.

13C NMR spectroscopy identifies the number of unique carbon environments in the molecule. Key resonances would include those for the carbonyl carbon of the lactam, the aromatic carbons of the benzyl (B1604629) group, and the aliphatic carbons of the oxazepan ring and the benzylic methylene group. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.orgscielo.br The fragmentation pattern observed in the mass spectrum can also offer further structural clues.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for:

The C=O (carbonyl) stretch of the lactam group.

The C-O-C (ether) stretches.

The C-N (amine) stretch.

The aromatic C-H and C=C stretches of the benzyl group.

The aliphatic C-H stretches of the oxazepan ring. amazonaws.com

Illustrative Spectroscopic Data for a Related Oxazepine Structure

| Technique | Observed Data Type | Expected Features for this compound |

|---|---|---|

| 1H NMR | Chemical Shift (δ) in ppm | Signals for aromatic protons, benzylic CH2, oxazepan ring protons, and methyl protons. |

| 13C NMR | Chemical Shift (δ) in ppm | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the ring and side chain. |

| HRMS (ESI) | m/z | Precise mass-to-charge ratio corresponding to the molecular formula [M+H]+. |

| FT-IR | Wavenumber (cm-1) | Characteristic absorption bands for C=O, C-O, C-N, and aromatic/aliphatic C-H bonds. |

Chromatographic and Purity Assessment Methodologies

To ensure the quality and reliability of any subsequent studies, the purity of this compound must be rigorously assessed. Chromatographic techniques are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity determination. A sample of the compound is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions with the stationary and mobile phases. By using a suitable detector (e.g., UV-Vis), a chromatogram is produced where the area of the peak corresponding to the main compound relative to the total area of all peaks gives a measure of its purity.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic method often used to monitor the progress of a reaction and for preliminary purity checks. The compound is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retention factor (Rf) value is a characteristic of the compound in a given solvent system. The presence of multiple spots indicates impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This powerful hyphenated technique not only separates the compound from its impurities but also provides mass information for each component, aiding in their identification. amazonaws.com

Illustrative Chromatographic Purity Data

| Technique | Parameter | Typical Value for a Pure Compound |

|---|---|---|

| HPLC | Purity (%) | >95% (often >98% for analytical standards) |

| TLC | Number of Spots | A single spot under various solvent conditions |

| LC-MS | Peak Purity | A single chromatographic peak with a consistent mass spectrum across the peak width |

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

For crystalline solids, X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction can provide detailed information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This would be instrumental in confirming the relative and absolute configuration of the stereocenter at the 7-position of the oxazepan ring in this compound. The resulting crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. bldpharm.com

Chiral Analysis Techniques for Enantiomeric Purity Determination

Since this compound contains a chiral center, it can exist as a pair of enantiomers. It is often the case that only one enantiomer possesses the desired biological activity. Therefore, methods to separate and quantify the enantiomers are essential.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common method for determining enantiomeric purity (or enantiomeric excess, ee). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative peak areas in the chromatogram correspond to the ratio of the two enantiomers in the sample.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents can also be used for enantiomeric purity determination. In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in a non-chiral environment, become distinct. The integration of these separated signals allows for the quantification of each enantiomer.

Future Perspectives and Emerging Research Directions for 7 Benzyloxy Methyl 1,4 Oxazepan 3 One

Development of Sustainable and Green Synthetic Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact and improve the efficiency of synthetic processes. researchgate.net The future synthesis of 7-((Benzyloxy)methyl)-1,4-oxazepan-3-one will likely move away from traditional methods towards more sustainable and eco-friendly alternatives. researchgate.netrsc.org Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. astrazeneca.com

Key strategies for the green synthesis of 1,4-oxazepan-3-one (B1610757) analogs could include:

Catalyst-Free Reactions: Some oxazepine derivatives can be synthesized through catalyst-free methods, which simplifies purification and reduces metal waste. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and energy consumption. nih.gov It has been successfully used to prepare various oxazepine derivatives. scirp.org

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign options like water or bio-based solvents is a core principle of green chemistry. mdpi.com

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions, often in aqueous media, thereby reducing the need for protecting groups and harsh reagents. mdpi.com

Improved Oxidation Procedures: For related structures like 1,4-oxazepan-7-ones, greener oxidation reagents such as OXONE® have been used as an alternative to traditional reagents like meta-chloroperoxybenzoic acid (mCPBA), improving the safety and environmental profile of the synthesis. rsc.orgresearchgate.net

| Aspect | Traditional Approaches | Green & Sustainable Approaches |

|---|---|---|

| Catalysts | Often rely on heavy metal catalysts. | Focus on catalyst-free reactions, biocatalysis, or reusable heterogeneous catalysts. rsc.orgresearchgate.netmdpi.com |

| Solvents | Use of volatile and often toxic organic solvents (e.g., DCM, Toluene). | Emphasis on water, supercritical fluids, or solvent-free conditions. mdpi.com |

| Energy Source | Conventional heating requiring long reaction times. | Microwave irradiation or sonochemistry to accelerate reactions. nih.govscirp.org |

| Reagents | Use of stoichiometric and often hazardous reagents (e.g., mCPBA). | Use of safer oxidizing agents (e.g., OXONE®) and designing processes with higher atom economy. rsc.orgresearchgate.net |

| Waste | Generates significant amounts of hazardous waste. | Aims to minimize waste production through efficient reactions and recycling of catalysts/solvents. astrazeneca.com |

Exploration of Novel Therapeutic Applications through Target-Agnostic Screening

While traditional drug discovery often follows a target-centric approach, target-agnostic screening (also known as phenotypic screening) has re-emerged as a powerful strategy for uncovering novel drug functions. nih.gov This method involves testing compounds in cellular or organismal models of a disease to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific molecular target. nih.govrsc.org

For a compound like this compound, whose full biological potential is not yet mapped, a target-agnostic approach could be particularly fruitful. This strategy allows the compound's activity to be assessed across a wide range of disease models, potentially revealing unexpected therapeutic applications. rsc.org The process is especially valuable for identifying first-in-class medicines for diseases where the underlying biological mechanisms are not fully understood. nih.govrsc.org

A hypothetical target-agnostic screening cascade for this compound might involve:

Primary Screening: High-throughput screening of the compound against a diverse panel of cell lines representing various cancers, neurological disorders, or infectious diseases.

Hit Confirmation: Validating the activity of initial "hits" to confirm the phenotypic effect.

Mechanism-of-Action (MoA) Deconvolution: Once a robust phenotypic hit is confirmed, various "omics" techniques (e.g., proteomics, transcriptomics) are employed to identify the molecular target and pathway responsible for the observed effect.

This approach bypasses the need for a preconceived hypothesis and opens the door to discovering novel mechanisms of action, including those involving "undruggable" targets. nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. researchgate.netnih.gov These computational tools can analyze vast datasets to predict the properties of molecules, thereby reducing the time and cost associated with experimental testing. astrazeneca.commednexus.org

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained to predict the compound's physicochemical properties, pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential biological activities. nih.gov

De Novo Design: AI algorithms can design novel derivatives of the 1,4-oxazepan-3-one scaffold that are optimized for specific properties, such as enhanced potency against a target or improved safety profiles. researchgate.net

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify molecules that are likely to interact with a specific biological target, prioritizing them for synthesis and experimental testing. researchgate.netnih.gov

Target Identification: By analyzing large-scale biological data, AI can help predict potential protein targets for the compound, complementing target-agnostic screening efforts. mednexus.org

| Application Area | Specific AI/ML Technique | Potential Impact |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks | Early-stage filtering of candidates with poor ADMET properties, reducing late-stage failures. nih.govnih.gov |

| Virtual Screening | Deep learning, docking simulations | Rapidly identifies promising hits from ultra-large virtual libraries of billions of molecules. researchgate.netarxiv.org |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Creates novel molecules with desired characteristics, expanding beyond existing chemical space. researchgate.net |

| Data Analysis | Natural Language Processing (NLP), Pattern Recognition | Extracts insights from scientific literature and analyzes complex datasets from high-throughput screens. nih.govyoutube.com |

Strategies for Library Synthesis and High-Throughput Screening

To fully explore the therapeutic potential of the this compound scaffold, the synthesis of a diverse library of related compounds is essential. This allows for a systematic investigation of the structure-activity relationship (SAR), identifying which parts of the molecule are critical for its biological effects. Methodologies like multicomponent reactions (MCRs) are highly effective for rapidly generating a collection of structurally diverse molecules from simple building blocks in a single step. nih.govnih.gov

Once a compound library is synthesized, high-throughput screening (HTS) can be employed to rapidly test thousands of compounds for activity against specific biological targets or in phenotypic assays. nih.govox.ac.uk Modern HTS platforms utilize robotics and automation to miniaturize assays, allowing for the screening of vast numbers of compounds quickly and cost-effectively. youtube.com This combination of library synthesis and HTS can dramatically accelerate the early stages of drug discovery. youtube.comnih.gov

For the this compound scaffold, a library synthesis strategy could involve modifying several key positions:

The Benzyloxy Group: Replacing the phenyl ring with other aromatic or heteroaromatic systems, or altering the substituents on the ring.

The Methylene Linker: Varying the length or rigidity of the linker between the oxazepanone ring and the benzyloxy group.

The Oxazepanone Ring: Introducing substituents at other available positions on the heterocyclic core.

The resulting library could then be subjected to HTS to identify initial hits for further optimization, transforming the single compound into a promising starting point for a new drug discovery program. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.